Etozolin, with the chemical formula and a molar mass of 284.37 g/mol, is a synthetic organic compound belonging to the class of alpha amino acids and derivatives. It is marketed in Europe under the trade names Diulozin, Elkapin, and Etopinil . As a loop diuretic, Etozolin is primarily used in the treatment of conditions such as hypertension and edema by promoting the excretion of sodium and water from the body.
Etozolin can be synthesized through various methods that typically involve the formation of oxazoline rings. A common synthetic route includes:
The synthesis can be optimized by adjusting parameters such as temperature and concentration to enhance yield and purity.
The molecular structure of Etozolin features a thiazolidine ring, which contributes to its pharmacological activity. Key aspects include:
Etozolin participates in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its therapeutic efficacy.
Etozolin exerts its diuretic effects primarily by inhibiting the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron in kidneys. This inhibition leads to increased excretion of sodium and chloride ions, resulting in enhanced diuresis (increased urine production) and decreased blood volume, which is beneficial for managing hypertension and fluid retention .
Etozolin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
Etozolin has diverse applications across various fields:
Etozolin's development traces back to pioneering work by German pharmaceutical researchers in the early 1960s. Initial animal studies published in 1964 precisely localized etozolin's site of action within the nephron using stop-flow techniques in canine models. These investigations demonstrated that etozolin exerted its primary effect on the thick ascending limb of Henle's loop, establishing it among the earliest recognized loop diuretics [6]. This foundational research employed meticulous methodologies to map tubular transport inhibition, revealing etozolin's profound impact on electrolyte excretion patterns [6].
The pharmacological characterization of etozolin accelerated throughout the 1970s, with detailed clinical trials comparing its efficacy against established diuretics. A seminal 1977 study published in Arzneimittelforschung compared etozolin against a benzothiazide reference compound (likely a thiazide diuretic) in eight healthy volunteers. The trial established crucial dose-response relationships: 400 mg of etozolin demonstrated equipotency to 75 mg of the reference thiazide, while 1200 mg of etozolin proved 2.8 times more effective than the same thiazide dose. This dose-dependent diuretic effect peaked within 2-4 hours post-administration and subsided after approximately 10 hours [1].
Table 1: Key Chemical Properties of Etozolin
Property | Value | Description |
---|---|---|
Molecular Formula | C13H20N2O3S | Carbon 13, Hydrogen 20, Nitrogen 2, Oxygen 3, Sulfur 1 |
Molecular Weight | 284.374 g/mol | - |
Stereochemistry | Racemic (±) | Optically active racemic mixture |
Defined Stereocenters | 0 out of 1 | - |
E/Z Centers | 1 | Geometric isomerism at the exocyclic double bond |
SMILES Notation | CCOC(=O)\C=C1/SC(N2CCCCC2)C(=O)N1C | Simplified Molecular-Input Line-Entry System representation |
CAS Registry Number | 73-09-6 | Unique numerical identifier for chemical substances |
Early pharmacological classification faced challenges due to etozolin's hybrid characteristics. While it shared the protein-binding characteristics (approximately 65% bound) and secretion pathways via organic anion transporters typical of loop diuretics, its excretion profile resembled sulfonamide-type diuretics in daily urinary output patterns [1] [4]. Unlike classical loop diuretics such as furosemide or ethacrynic acid, etozolin demonstrated a more balanced electrolyte excretion profile. The 1977 trial reported no significant differences in potassium excretion between etozolin, thiazides, and placebo – a notable distinction from many potent loop diuretics known for promoting significant kaliuresis. Simultaneously, etozolin induced significant sodium and chloride excretion comparable to active diuretic controls [1]. This unique combination of effects complicated its straightforward classification within existing diuretic categories and stimulated ongoing research into its precise mechanism.
Etozolin occupies a transitional position in the historical trajectory of loop diuretics, bridging early mercurial agents and modern high-ceiling diuretics. Its development followed the introduction of ethacrynic acid (1960s) but preceded widespread adoption of bumetanide and torsemide. Etozolin's core chemical structure diverged significantly from other loop diuretics of its era. Unlike furosemide and bumetanide which feature sulfonamide moieties, or ethacrynic acid's phenoxyacetic acid structure, etozolin incorporated a thiazolidinone core with an exocyclic double bond – a configuration conferring distinct physicochemical properties and metabolism [3] [5].
Table 2: Comparative Analysis of Loop Diuretics Including Etozolin
Parameter | Etozolin | Furosemide | Bumetanide | Ethacrynic Acid |
---|---|---|---|---|
Primary Mechanism | NKCC2 Inhibition | NKCC2 Inhibition | NKCC2 Inhibition | NKCC2 Inhibition |
Chemical Class | Thiazolidinone | Sulfonamide | Sulfonamide | Phenoxyacetic acid |
Bioavailability | ~100% | 10-90% (variable) | >90% | ~100% |
Active Metabolite | Ozolinone (Yes) | None significant | None significant | None significant |
Half-life (Parent) | ~2 hours | 1.5-2 hours | ~1 hour | ~1-4 hours |
Relative Potency | 400mg ≈ 75mg Thiaz | 40mg reference | 1mg reference | 50mg reference |
Protein Binding | ~65% | 90-99% | 95% | >98% |
Renal Clearance | Moderate | High | High | High |
Pharmacokinetically, etozolin distinguished itself through its biotransformation pathway. Unlike most contemporary loop diuretics that exerted activity primarily through the parent compound, etozolin underwent rapid and extensive metabolism to an active metabolite, ozolinone. Studies demonstrated nearly complete gastrointestinal absorption of etozolin, followed by conversion to ozolinone, which possessed its own diuretic activity. The plasma half-life of etozolin itself was relatively short (approximately 2 hours), while ozolinone exhibited a substantially longer half-life of approximately 10 hours [8]. This metabolic activation pathway contributed to a prolonged pharmacodynamic effect despite the parent compound's rapid clearance. Importantly, this pharmacokinetic profile appeared largely unaffected by renal or hepatic impairment – a potential advantage over other loop diuretics whose clearance is significantly diminished in these conditions [8].
The evolution of loop diuretics reveals a progression toward agents with increased bioavailability, longer half-lives, and more predictable pharmacokinetics. Torsemide, developed after etozolin, features nearly complete bioavailability and a longer half-life (3-4 hours). Bumetanide offers higher potency and more reliable absorption than furosemide. Within this historical continuum, etozolin represented an important step in understanding structure-activity relationships in diuretic development, particularly regarding metabolic activation. Its active metabolite ozolinone provided a naturally occurring prodrug system that effectively extended its duration of action [8] [9]. While contemporary use of etozolin has declined, its unique pharmacological properties – particularly its metabolic activation pathway and distinctive chemical structure – continue to inform diuretic research and the ongoing exploration of novel agents targeting renal electrolyte transport.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7